molecular formula C25H26FN3O4S B2781544 N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-97-8

N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2781544
CAS No.: 899961-97-8
M. Wt: 483.56
InChI Key: ZCECXNDUIZVPRJ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) Source . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prominent therapeutic target for hematologic malignancies and autoimmune disorders Source . This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of B-cell activation, proliferation, and survival signaling Source . Its primary research value lies in the preclinical investigation of B-cell-related diseases, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Researchers utilize this inhibitor to elucidate BTK's role in specific signaling cascades, to study mechanisms of drug resistance, and to evaluate its efficacy in vitro and in vivo models. The molecular structure features a reactive acrylamide group that facilitates irreversible binding, an isopropoxypropyl chain that influences pharmacokinetic properties, and a benzofuropyrimidinone core that confers high target affinity Source . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-13-17(26)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCECXNDUIZVPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Core Structure Substituents Molecular Weight Key References
N-(2-methylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-enyl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidin-4-one 5-Methylfuran-2-yl, propenyl, 2-methylphenyl ~470 g/mol
N-(2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazol 4-Bromophenyl, pyridin-3-yl, 2-fluorophenyl ~500 g/mol
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazol 4-Chlorophenyl, 4-methylphenyl, 3,4-difluorophenyl ~515 g/mol
Target Compound Benzofuro[3,2-d]pyrimidin-4-one 3-(Propan-2-yloxy)propyl, 5-fluoro-2-methylphenyl ~530 g/mol

Key Differences and Implications

Core Structure: The benzofuropyrimidinone core (target) differs from thieno[2,3-d]pyrimidinones (e.g., ) and 1,2,4-triazols (e.g., ) in electronic properties.

Substituent Effects :

  • The 3-(propan-2-yloxy)propyl group in the target compound may confer higher metabolic stability than smaller alkyl chains (e.g., propenyl in ) due to reduced oxidative susceptibility.
  • The 5-fluoro-2-methylphenyl group balances lipophilicity and electron-withdrawing effects, contrasting with bromophenyl () or difluorophenyl () groups, which prioritize bulkier halogens for steric hindrance.

Biological Activity: Compounds with fluorinated aryl groups (e.g., ) often exhibit enhanced cellular permeability and target affinity. For example, the 5-fluoro group in the target may mimic ATP-binding motifs in kinase targets . Thieno[2,3-d]pyrimidinones () and triazol derivatives () show cytotoxicity in brine shrimp assays (e.g., LC₅₀ ~0.1 mg/mL in ), suggesting the target may share similar bioactivity.

Physicochemical Properties :

  • The target’s calculated logP (~3.5) is higher than triazol-based analogues (logP ~2.8–3.0) due to its branched ether chain, favoring membrane permeability but possibly reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

  • Answer : The synthesis involves multi-step organic reactions, including cyclization of benzofuropyrimidine cores, sulfanyl group coupling, and acetamide functionalization. Key steps require temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and catalysts (e.g., Pd for cross-coupling) to maximize yield and purity . Intermediate purification via column chromatography is critical to isolate reactive intermediates.

Q. Which analytical methods are most reliable for confirming structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% typical for bioactive studies) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How do solubility and stability under varying pH conditions affect experimental design?

  • Answer : Solubility in DMSO or ethanol is prioritized for in vitro assays, while stability studies (pH 2–9, 37°C) guide formulation for biological testing. Buffer compatibility (e.g., PBS) is tested via UV-Vis spectroscopy to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Answer :

  • Substituent Variation : Replace the 5-fluoro-2-methylphenyl group with halogenated analogs (e.g., Cl, Br) to assess electronic effects on target binding .
  • Functional Group Modifications : Introduce methyl or methoxy groups to the benzofuropyrimidine core to enhance hydrophobic interactions .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify key pharmacophores .

Q. What computational strategies predict target interactions and binding affinities?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds and π-π stacking .
  • QSAR Models : Train models on analog datasets to predict bioavailability and toxicity .

Q. How should researchers resolve contradictions in solubility or bioactivity data?

  • Answer :

  • Cross-Validation : Replicate experiments using alternative solvents (e.g., DMSO vs. cyclodextrin complexes) .
  • Orthogonal Assays : Confirm bioactivity via fluorescence polarization (binding) and cell viability (functional) assays .
  • Crystallography : Resolve 3D structures of ligand-target complexes to validate docking predictions .

Q. What methodologies elucidate pharmacokinetic properties like metabolic stability?

  • Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .
  • In Vivo PK Studies : Administer IV/PO doses in rodent models and quantify plasma concentrations over time .

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